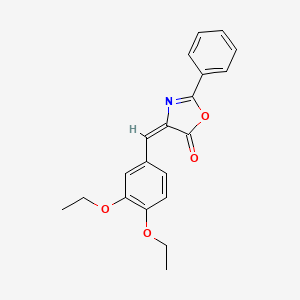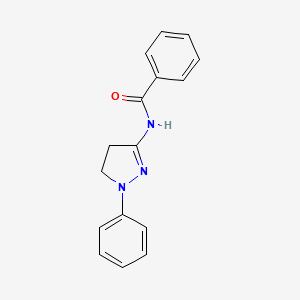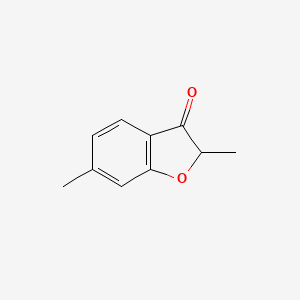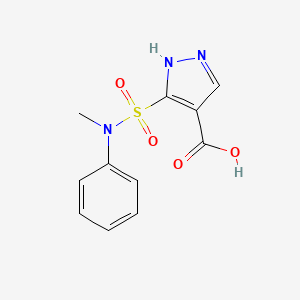
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrazole with potassium permanganate, which is then followed by sulfonation with methylphenylamine . Another method includes the use of 4-bromopyrazole, which reacts with n-butyllithium at -78°C, followed by sulfonation . These methods, however, require specific reaction conditions and reagents, making them complex and costly.
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Cycloaddition: It can participate in cycloaddition reactions, forming more complex heterocyclic systems
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- can be compared with other similar compounds such as:
3-Aminopyrazole-4-carboxylic acid: This compound has an amino group instead of the sulfonyl group, leading to different reactivity and applications.
1H-Pyrazole-4-carboxylic acid: The unsubstituted version of the compound, which lacks the methylphenylamino sulfonyl group, resulting in different chemical properties and uses.
Propiedades
Número CAS |
155144-45-9 |
|---|---|
Fórmula molecular |
C11H11N3O4S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)10-9(11(15)16)7-12-13-10/h2-7H,1H3,(H,12,13)(H,15,16) |
Clave InChI |
MVYRKTZRJFFMMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


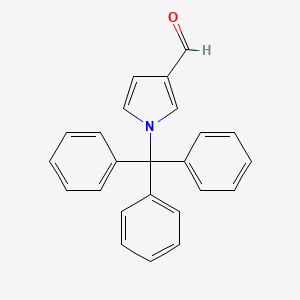
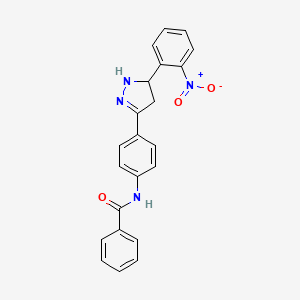
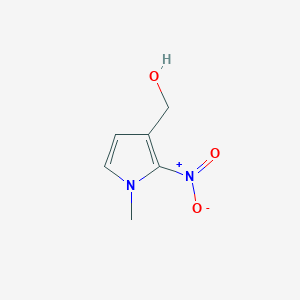

![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
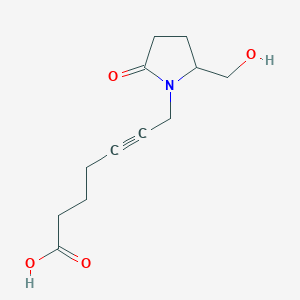
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
